(1S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-one oxime
Overview
Description
(1S,4R)-1,3,3-trimethylbicyclo[221]heptan-2-one oxime is a bicyclic compound with a unique structure that includes a bicyclo[221]heptane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-one oxime typically involves the reaction of (1S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-one with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 0-25°C. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(1S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-one oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso or nitro derivatives.
Reduction: The oxime can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The oxime group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions include nitroso derivatives, amines, and various substituted oxime derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-one oxime is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or bioactive molecules.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. Research is ongoing to investigate its efficacy in treating various diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and materials science.
Mechanism of Action
The mechanism of action of (1S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-one oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the derivatives used.
Comparison with Similar Compounds
Similar Compounds
- (1S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-one
- (1S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-one nitroso derivative
- (1S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-one amine
Uniqueness
(1S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-one oxime is unique due to its oxime functional group, which imparts distinct chemical reactivity and potential biological activity. This sets it apart from its analogs and makes it a valuable compound for various applications.
Properties
IUPAC Name |
(NZ)-N-[(1S,4R)-1,3,3-trimethyl-2-bicyclo[2.2.1]heptanylidene]hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO/c1-9(2)7-4-5-10(3,6-7)8(9)11-12/h7,12H,4-6H2,1-3H3/b11-8+/t7-,10+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POYGWXWGOBEMAT-RZIOALPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(C2)(C1=NO)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1\2CC[C@H](C1)C(/C2=N\O)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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